molecular formula C18H12N2O B072164 C.I. Vat blue 43 CAS No. 1327-79-3

C.I. Vat blue 43

Cat. No. B072164
CAS RN: 1327-79-3
M. Wt: 272.3 g/mol
InChI Key: FMKXFJQAVQXMPX-UHFFFAOYSA-N
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Description

C.I. Vat blue 43 is a type of vat dye . It is mainly used for dyeing cotton, hemp, viscose fiber, Vinylon, and cotton blended fabrics, used for dyeing deep blue, navy, and other deep colors . The dye has good directness, good levelness, good fastness, and is low-priced .


Synthesis Analysis

The synthesis of C.I. Vat blue 43 involves using carbazole and p-nitroso phenol as raw materials . These two are first condensed in the presence of concentrated sulfuric acid, and after being reduced by iron powder, they are vulcanized, oxidized, filtered, dried, and crushed with sodium polysulfide to obtain the finished product .


Chemical Reactions Analysis

Vat dyes, including C.I. Vat blue 43, are chemically complex dyes which are insoluble in water . They must first be reduced to the leuco form in an alkaline solution of sodium hydrosulfite before application to the cotton or rayon fiber . Air oxidation fixes the dye strongly on the fiber, resulting in excellent wash-fastness and light-fastness .


Physical And Chemical Properties Analysis

C.I. Vat blue 43 is a red light dark blue powder . It is insoluble in water and alcohol, but soluble in sodium sulfide solution, yielding a yellow light green solution . It is yellow and orange in the alkaline reduction solution; green and yellow in the acidic reduction solution; dark blue in concentrated sulfuric acid, and a blue precipitate is produced after dilution .

Scientific Research Applications

  • Camouflage Applications : Cotton fabrics dyed with vat dyes, including Vat Blue 6 (a close relative to Vat Blue 43), have been studied for camouflage in the visible and near-infrared (NIR) region. The dyed fabrics were found to imitate the reflectance profile of greenish leaves and offered good fastness properties against washing and light exposure (Goudarzi, Mokhtari, & Nouri, 2014).

  • Wastewater Decolorization : Research on the decolorization of wastewater containing vat dyes, including indigo (C.I. Vat Blue 1), has been conducted. Laboratory scale semicontinuous reactors showed significant color and chemical oxygen demand (COD) removal, demonstrating the potential for effective wastewater treatment (Manu & Chaudhari, 2003).

  • Innovative Dyeing Processes : A study describes a method for synthesizing indigo in a flow reactor for in-situ coloration of cotton fabrics. This method avoids the need for a traditional redox dyebath, potentially offering a more efficient and environmentally friendly dyeing process (Haaf, Piemonte, McQuade, Cotton, & Blackburn, 2018).

  • Pigmentation Techniques : The pigmentation of Vat Blue RS (related to Vat Blue 43) by ball milling in different solvents has been explored. This study provides insights into the transformation of crystal phase and the resulting pigment properties, which are crucial for various industrial applications (Zhang, Fei, Wang, & Zhou, 2000).

  • Textile Dye Adsorption : The adsorption of textile dye Indanthrene Blue RS (C.I. Vat Blue 4) onto clayey rock has been investigated, showcasing the potential of natural materials for water treatment and dye removal from wastewater (Chaari et al., 2009).

  • Colorimetric Analysis in Fabric Dyeing : A study on the coloration of poly(lactic acid) fibers with vat dyes, including C.I Vat Blue 1, provides insights into the dyeing process, color strength, and the impact of different temperatures and dyeing times (Burkinshaw, Jeong, & Chun, 2013).

Safety And Hazards

C.I. Vat blue 43 may be harmful if swallowed . It may cause eye, skin, and irritation of the respiratory tract . Persons with any pre-existing skin, eye, or respiratory condition may be more susceptible to the effects of this product .

properties

IUPAC Name

4-(9H-carbazol-3-ylimino)cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O/c21-14-8-5-12(6-9-14)19-13-7-10-18-16(11-13)15-3-1-2-4-17(15)20-18/h1-11,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKXFJQAVQXMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=C4C=CC(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061674
Record name C.I. Vat Blue 43
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Vat blue 43

CAS RN

1327-79-3, 66104-61-8
Record name C.I. Vat Blue 43
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Record name NSC26673
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Record name C.I. Vat Blue 43
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Record name C.I. Vat Blue 43
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Record name Phenol, 4-(9H-carbazol-3-yl-amino)-, reaction products with sodium sulfide (Na2(Sx))
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
A Roessler, D Crettenand - Dyes and pigments, 2004 - Elsevier
… Table 1 shows the result of the reduction of the sulphur vat dye Hydron Blue (CI Vat Blue 43, 9), which can be reduced in an efficient way with an industrially feasible current efficiency. …
Number of citations: 112 www.sciencedirect.com
M Božič, V Kokol - Dyes and Pigments, 2008 - Elsevier
This article gives a summary of the most commonly used ecologically unfriendly processes for the reduction and oxidation of vat and sulphur dyes. It also describes the new alternatives …
Number of citations: 209 www.sciencedirect.com
RA Guest, WE Wood - Review of Progress in Coloration and …, 1989 - Wiley Online Library
… The discovery by Haas and Herz 171 in 1909 of Hydron Blue (CI Vat Blue 43; (2.1. 536301, made by thionation of the indophenol obtained from carbazole and p-nitrosophenol. This dye…
Number of citations: 17 onlinelibrary.wiley.com
S Nomura, K Tanabe - Journal of the Society of Dyers and …, 1958 - Wiley Online Library
Vinylon is usually made by spinning an aqueous solution of polyvinyl alcohol, heat‐treating the water‐soluble fibres obtained, and subsequently acetalising with formaldehyde. As both …
Number of citations: 4 onlinelibrary.wiley.com
JN CHAKRABORTY - Handbook of Textile and Industrial Dyeing …, 2011 - books.google.com
… One commonly used example is Hydron Blue R (CI Vat Blue 43, CI 53630). Indophenol is produced by the condensation of p-nitrosophenol and carbazole in the presence of …
Number of citations: 2 books.google.com
RLM Allen - Colour Chemistry, 1971 - Springer
… The first of these was introduced by Cassella in 1909 under the name Hydron Blue R (CI Vat Blue 43; CI 53630). It is obtained by condensing p-nitrosophenol with carbazole in …
Number of citations: 0 link.springer.com
JN Chakraborty - Handbook of Textile and Industrial Dyeing, 2011 - Elsevier
… One commonly used example is Hydron Blue R (CI Vat Blue 43, CI 53630). Indophenol is produced by the condensation of p-nitrosophenol and carbazole in the presence of …
Number of citations: 10 www.sciencedirect.com
T Bechtold, H Brunner - New developments in electrochemistry …, 2005 - books.google.com
… Investigations using CI Vat Blue 43 prove that this described behaviour is a general feature … reduction of CI Sulphur Black 1 and CI Vat Blue 43. By using different current densities …
Number of citations: 9 books.google.com
DR Waring - The Chemistry and Application of Dyes, 1990 - Springer
… The first such dye was produced in 1909 by Cassella under the name Hydron Blue R (CI Vat Blue 43) and is obtained by condensation of 4-nitrosophenol with carbazole in sulfuric acid …
Number of citations: 14 link.springer.com
N Hughes - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
… 436 SULPHUR DYES 45 ~ NH~OH IH (XIII) Another interesting example is that of Hydron Blue R (CI Vat Blue 43, 53630) which is prepared commercially by thionation of the …
Number of citations: 1 www.sciencedirect.com

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